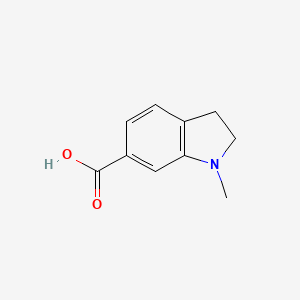

1-Methylindoline-6-carboxylic acid

Description

Contextual Significance of Indoline (B122111) Carboxylic Acids as Heterocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry

Indoline and its derivatives, including indoline carboxylic acids, are recognized as "privileged scaffolds" in medicinal chemistry. benthamdirect.comnih.gov This term highlights their recurring presence in a multitude of biologically active compounds. The indole (B1671886) nucleus, the parent structure of indoline, is a fundamental component of numerous natural and synthetic molecules with significant therapeutic applications. nih.govnih.gov These range from anti-inflammatory agents to anticancer drugs. nih.govresearchgate.net

The versatility of the indole and indoline scaffold lies in its ability to mimic the structure of various protein components, allowing for effective binding to a wide array of biological targets. researchgate.net Researchers have extensively explored these scaffolds in the development of treatments for conditions such as cancer, microbial infections, and neurological disorders. benthamdirect.comresearchgate.netchemimpex.com The carboxylic acid functional group, in particular, can enhance the pharmacological profile of these molecules, for instance by acting as a metal-chelating fragment in the active sites of metalloenzymes. mdpi.com

Overview of the Research Landscape Surrounding 1-Methylindoline-6-carboxylic Acid and its Structural Analogues

Research specifically on this compound indicates its utility as a key intermediate in the synthesis of more complex molecules. It serves as a foundational element in pharmaceutical development, particularly for drugs targeting neurological disorders. chemimpex.com Its structural analogues, such as other substituted indoline and indole carboxylic acids, have been investigated for a wide range of biological activities.

For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. mdpi.comnih.gov Structural modifications on the indole core, including at positions analogous to the methylation and carboxylation of this compound, have been shown to significantly influence the inhibitory activity of these compounds. mdpi.comnih.gov Furthermore, tricyclic indole 2-carboxylic acids have been developed as highly potent and selective inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer cells. nih.gov The synthesis of various substituted indoline-2-carboxylic acids has also been a focus, with several routes developed to achieve different substitution patterns on the aromatic ring for applications in treating diseases like human African trypanosomiasis. acs.org

Scope and Objectives of the Academic Research Review

This review aims to provide a comprehensive and scientifically rigorous overview of the current state of knowledge regarding this compound. The primary objectives are to:

Detail the known synthetic pathways to this compound and its key precursors.

Summarize the documented chemical reactions and transformations involving this compound.

Explore its applications as a building block in the synthesis of other molecules of scientific interest.

This review will strictly adhere to these objectives, focusing solely on the chemical and synthetic aspects of this compound, based on published academic and research-focused literature.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C10H11NO2 |

| Molecular Weight | 177.19 g/mol |

| Synonyms | 1-Methyl-2,3-dihydro-1H-indole-6-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRPPHGMTHMKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways for 1 Methylindoline 6 Carboxylic Acid

Established Synthetic Routes to 1-Methylindoline-6-carboxylic Acid and its Methyl Ester Analogues

The traditional synthesis of this compound and its esters often relies on a foundational two-step process: the formation of the indoline-6-carboxylic acid or ester scaffold, followed by N-methylation.

Synthesis via Alkylation of Indoline-6-carboxylate Derivatives

A direct and common method for the synthesis of this compound esters is the N-alkylation of the corresponding indoline-6-carboxylate precursor. A typical procedure involves the use of methyl iodide as the methylating agent in the presence of a base.

For instance, methyl 1-methylindoline-6-carboxylate can be synthesized from methyl indoline-6-carboxylate. The reaction is carried out by treating the starting material with sodium hydride in a solvent like N,N-dimethylformamide (DMF) to deprotonate the indoline (B122111) nitrogen, followed by the addition of methyl iodide. This method provides the desired N-methylated product in moderate yields.

A representative reaction is as follows: A solution of methyl indoline-6-carboxylate in DMF is cooled and treated with sodium hydride. After a short period, methyl iodide is added, and the reaction is allowed to warm to room temperature. Following workup and purification, methyl 1-methylindoline-6-carboxylate is obtained as a pale yellow oil.

Table 1: Synthesis of Methyl 1-Methylindoline-6-carboxylate via N-Alkylation

| Starting Material | Reagents | Solvent | Product | Yield |

| Methyl indoline-6-carboxylate | 1. Sodium hydride 2. Methyl iodide | N,N-dimethylformamide | Methyl 1-methylindoline-6-carboxylate | 47% |

Adaptations of General Indole (B1671886) and Indoline Carboxylic Acid Synthesis Protocols

The synthesis of the core indoline-6-carboxylic acid structure can be achieved by adapting well-known indole synthesis reactions, followed by reduction of the indole ring.

The Fischer indole synthesis is a classic method that can be adapted to produce indole-6-carboxylic acid derivatives. researchgate.netacs.orgacs.org This involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. acs.org For instance, the reaction of (3-carboxyphenyl)hydrazine with a suitable pyruvate (B1213749) derivative could theoretically yield an indole-6-carboxylic acid precursor. The subsequent reduction of the indole ring to an indoline can be accomplished through catalytic hydrogenation.

The Bischler-Möhlau indole synthesis offers another route, involving the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. organic-chemistry.orgnih.gov While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its applicability. nih.gov

A more direct approach to the indoline core involves the nitration of indoline-2-carboxylic acid. Nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid selectively yields 6-nitroindoline-2-carboxylic acid as the major product. nih.gov This intermediate can then be subjected to reduction of the nitro group and subsequent N-methylation and functional group manipulation to arrive at the target molecule.

Novel Synthetic Strategies and Methodological Advancements for Indoline Carboxylic Acids

Recent advancements in organic synthesis have led to the development of novel strategies for the construction of functionalized indolines, which can be applied to the synthesis of this compound.

One innovative approach involves a visible-light-driven [4+1]-annulation reaction between alkyl aryl tertiary amines and diazoesters. This metal-free and oxidant-free method allows for the synthesis of highly functionalized indolines. The reaction proceeds through the generation of an α-amino radical/iminium ion intermediate. The diester functionality in the resulting indoline can be further transformed, for example, through reduction to diols.

Another modern technique utilizes a nickel/photoredox dual catalysis system to synthesize indolines from iodoacetanilides and alkenes in a single step. acs.org This method exhibits high regioselectivity for 3-substituted indoline products. acs.org Mechanistic studies suggest the involvement of a Ni(III) intermediate and a C–N bond-forming reductive elimination step. acs.org

Furthermore, solid-phase synthesis strategies have been developed for creating libraries of substituted indolines. Using a polymer-bound selenenyl bromide resin, o-allyl anilines can be cyclized to form solid-supported indoline scaffolds, which can then be functionalized and cleaved to yield a variety of indoline derivatives.

Green Chemistry Principles and Sustainable Approaches in Indoline Carboxylic Acid Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of indoles and indolines. nih.govtandfonline.com These methods aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

A significant development is the use of water as a solvent for the N-alkylation of indolines. organic-chemistry.org An iridium-catalyzed tandem dehydrogenation of indolines and alcohols in water under air provides a green and efficient route to N-alkylated indolines. organic-chemistry.org This method avoids the need for organic solvents and offers a more environmentally benign alternative. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. tandfonline.comtandfonline.com Microwave irradiation can significantly accelerate reaction times and improve yields in indole synthesis, often under solvent-free conditions or with green solvents. tandfonline.comtandfonline.com

The use of biodegradable and recyclable catalysts is another cornerstone of green indoline synthesis. For example, a bioglycerol-based carbon sulfonic acid catalyst has been effectively used for the synthesis of indolemethane derivatives under solvent-free conditions at room temperature. nih.gov Ionic liquids are also being explored as green catalysts and solvents for the synthesis of indole derivatives. ijiset.com

Catalytic Systems and Their Application in Targeted Synthesis

A variety of catalytic systems have been developed to achieve high selectivity and efficiency in the synthesis of functionalized indolines. These include transition metal catalysts and organocatalysts.

Iridium catalysts have been successfully employed for the regio-selective C3- and N-alkylation of indolines in water. organic-chemistry.orgnih.gov This cooperative catalytic system facilitates the tandem dehydrogenation of the indoline and an alcohol, leading to the formation of the alkylated product. organic-chemistry.org

Iron catalysts offer a low-cost and environmentally friendly option for C–H bond alkylation of indolines. acs.org Chelation-assisted, iron-catalyzed C(sp2)–H alkylation of indolines with unactivated alkyl chlorides has been demonstrated, tolerating a wide range of functional groups. acs.org

Copper catalysts , particularly nano copper oxide, have been shown to be effective and recyclable catalysts for the N-arylation of indoles, which can be formed in situ from the aromatization of indolines or indoline carboxylic acids. researchgate.net One-pot syntheses of N-protected indolines have also been achieved using copper(I) iodide for the N-arylation step.

Palladium catalysts are widely used in various indole and indoline syntheses. For example, Pd-catalyzed asymmetric allylic alkylation can be used for the N-alkylation of indoles. mdpi.com Additionally, palladium-catalyzed aerobic cycloisomerization of o-allylanilines provides a route to functionalized indoles. organic-chemistry.org

Organocatalysis presents a metal-free alternative for the asymmetric N-alkylation of indoles. Chiral phosphoric acids can catalyze the 1,6-conjugate addition of indoles to in situ generated aza-para-quinone methides, yielding N-alkylated indoles with high enantioselectivity. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 1 Methylindoline 6 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxyl group (-COOH) is a versatile functional group that readily participates in a variety of well-established organic reactions. Its reactivity is central to the synthetic utility of 1-Methylindoline-6-carboxylic acid.

The conversion of the carboxylic acid to esters and amides represents a fundamental set of transformations. These reactions are crucial for creating derivatives with altered solubility, stability, and biological interaction profiles.

Esterification: The most common pathway to ester formation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com Alternative methods for synthesizing esters from carboxylic acids include reaction with alkyl halides (like iodomethane) or using reagents like trimethylsilyldiazomethane. commonorganicchemistry.com

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, primarily because the acidic carboxylic acid and basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To overcome this, activating agents are typically employed. lookchemmall.commdpi.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with additives, convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. youtube.com Cooperative catalysis, for instance using DABCO and Fe₃O₄, has also been shown to be effective for N-methyl amidation of various carboxylic acids. researchgate.net

Table 1: Common Esterification and Amidation Reactions

| Reaction Type | Reagents & Conditions | Expected Product from this compound |

|---|---|---|

| Fischer Esterification | Methanol (B129727) (excess), H₂SO₄ (cat.), heat | Methyl 1-methylindoline-6-carboxylate |

| Steglich Esterification | tert-Butanol, DCC, DMAP | tert-Butyl 1-methylindoline-6-carboxylate |

| Amidation (Peptide Coupling) | Benzylamine, EDC, HOBt | N-Benzyl-1-methylindoline-6-carboxamide |

| Acid Chloride Formation & Amidation | 1) SOCl₂; 2) Ammonia | 1-Methylindoline-6-carboxamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key reaction for modifying the indoline (B122111) scaffold. The stability of the resulting carbanion or carbocation intermediate is a critical factor influencing the reaction's feasibility. researchgate.net For aromatic and heterocyclic carboxylic acids, this transformation often requires elevated temperatures or the presence of a catalyst. google.comnist.gov

Metal-free conditions have been developed, for instance, using potassium carbonate as a catalyst or simply promoting the reaction in a solvent like acetonitrile (B52724) under basic conditions. researchgate.net Another approach involves using organic acids as catalysts in aprotic polar solvents like N,N-dimethylformamide (DMF) at temperatures ranging from 85-150 °C. google.com The mechanism can be complex, potentially involving either a protolytic pathway where the carboxyl group is protonated, or an anionic pathway where the carboxylate anion expels CO₂. The choice of pathway can be influenced by the reaction medium and the electronic nature of the heterocyclic ring. nist.gov

Indoline Ring System Reactivity

The indoline ring is an electron-rich system due to the nitrogen atom's lone pair participating in the aromaticity of the adjacent benzene (B151609) ring. This electronic character, modulated by the N-methyl and C-6 carboxylic acid substituents, dictates its behavior in substitution, oxidation, and reduction reactions.

Electrophilic Substitution: The indoline nucleus is activated towards electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director. In 1-methylindoline, positions 5 and 7 are activated. However, the C-6 carboxylic acid group is an electron-withdrawing group and a meta-director. Therefore, the site of electrophilic attack will be determined by the balance of these competing effects. Given the strong activating nature of the nitrogen, substitution is most likely to be directed to position 5 or 7, though the conditions of the reaction can influence the outcome. beilstein-journals.orgnih.gov The Vilsmeier-Haack formylation, a type of electrophilic substitution, has been studied for various indole (B1671886) derivatives to understand their relative reactivities. rsc.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on the indoline ring is generally difficult unless activated by strongly electron-withdrawing groups. The C-6 carboxylic acid is deactivating and not typically sufficient to promote such reactions. However, in related systems like 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of the nitro group and the methoxy (B1213986) group on the nitrogen facilitates regioselective nucleophilic substitution at the 2-position of the indole ring with a variety of nucleophiles. nii.ac.jpclockss.org This suggests that under appropriate activation, the indoline core of the title compound could potentially undergo such transformations.

Table 2: Predicted Regioselectivity of Substitution on this compound

| Reaction Type | Directing Effect of N-Methylindolino Group | Directing Effect of C-6 Carboxylic Acid | Predicted Favored Position(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Activating, ortho-, para- (positions 5, 7) | Deactivating, meta- (positions 5, 7) | 5 and 7 |

| Nucleophilic Aromatic Substitution | Deactivating | Activating | Not generally favored |

Oxidation: The dihydroindole (indoline) ring is susceptible to oxidation to form the corresponding indole. This aromatization is a common transformation. For instance, the oxidation of indole derivatives can lead to a variety of oxygenated products, often targeting the C3 position. acs.org The enzymatic oxidation of related indole derivatives can result in products where the side chain is shortened, proceeding through a methylene (B1212753) indolenine-like intermediate. dtic.mil Periodate oxidation is another method used to cleave the C2-C3 bond in indoles. acs.org For this compound, a mild oxidation would be expected to yield 1-methylindole-6-carboxylic acid.

Reduction: While the indoline ring is already a reduced form of indole, the benzene portion of the bicyclic system can be further reduced under certain conditions. The reduction of indoles to indolines is well-documented and can be achieved using reagents like borane (B79455) complexes in the presence of trifluoroacetic acid. google.com This process selectively reduces the pyrrolic ring of the indole. Further reduction of the indoline's benzene ring would require more forceful conditions, such as catalytic hydrogenation at high pressure and temperature, potentially leading to a hexahydroindole derivative.

Mechanistic Investigations in Catalytic Transformations

Catalysis is central to unlocking the reactivity of this compound and its derivatives in a controlled and selective manner.

Acid Catalysis in Esterification: In Fischer esterification, the acid catalyst plays a dual role. It protonates the carbonyl oxygen to activate the carboxylic acid for nucleophilic attack and also facilitates the departure of the hydroxyl group as a water molecule by protonating it to form a better leaving group (-OH₂⁺). masterorganicchemistry.com

Catalysis in Amidation: In peptide coupling reactions, catalysts and activating agents operate by forming a highly reactive intermediate. For example, with carbodiimides, an O-acylisourea intermediate is formed, which is highly susceptible to nucleophilic attack by an amine. youtube.com Other catalytic systems, such as those based on boronic acids or cooperative Fe₃O₄/DABCO catalysis, proceed through different activated intermediates to facilitate the formation of the amide bond under milder conditions. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-H functionalization. In related systems, Pd(II) catalysts have been used for the chemoselective lactonization of carboxylic acids by activating γ-C(sp³)-H bonds. nih.gov The mechanism involves the coordination of the catalyst to a directing group, followed by C-H activation to form a cyclometalated intermediate, and subsequent reductive elimination to form the product. nih.gov Such strategies could potentially be applied to functionalize the aliphatic portion of the indoline ring.

Transition Metal-Catalyzed Reactions Involving Indole/Indoline Carboxylic Acids (e.g., Pd-catalyzed C-H activation)

Transition metal catalysis, especially using palladium, has become a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds like indoles and indolines. mdpi.comnih.govresearchgate.net The carboxylic acid group can act as a directing group, facilitating regioselective C-H activation at specific positions on the aromatic ring. youtube.com

In the context of indole and indoline derivatives, palladium-catalyzed C-H activation has been extensively studied for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govresearchgate.net For instance, the C-H functionalization of free (NH) indoles bearing carbonyl directing groups at the C3-position with iodoarenes has been demonstrated using a Pd(II) catalyst system. youtube.com Depending on the specific directing group, arylation can be directed to either the C2 or C4 position. youtube.com In the case of indole-3-carboxylic acid, the reaction with aryl iodides under a Pd(II) catalyst system leads to decarboxylation followed by C2-arylation. youtube.com

While specific studies on this compound are limited, the principles of directed C-H activation are applicable. The N-methyl group prevents reactions at the nitrogen atom and can influence the regioselectivity of C-H functionalization on the benzene ring. Research on related systems, such as the palladium-catalyzed C-H arylation of N-acetylindoles, has shown that C-H activation can occur at the C7 position, directed by the N-acetyl group. organic-chemistry.org Similarly, the carboxylic acid at the C6 position of this compound is expected to direct C-H activation to the adjacent C5 or C7 positions. The outcome of such reactions is often dependent on the specific ligand, oxidant, and reaction conditions employed. rsc.org

A plausible catalytic cycle for a Pd(0)-catalyzed C-H functionalization with an aryl halide would involve:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the indoline substrate to the palladium center, often facilitated by the directing group (the carboxylic acid).

C-H bond activation via a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle.

Reductive elimination to form the C-C bond and release the functionalized product, regenerating the Pd(0) catalyst. mdpi.com

The table below summarizes representative transition metal-catalyzed reactions on indole and indoline systems, which provide a model for the expected reactivity of this compound.

| Catalyst System | Substrate | Reagent | Product | Key Features |

| Pd(OAc)₂ / AgOAc / TFA | Indole-3-carboxylic acid | Aryl iodide | C2-arylated indole | Decarboxylative C2-arylation youtube.com |

| Pd(OAc)₂ / Ligand | N-methylindole | Acrylate | C2 or C3-alkenylated indole | Ligand-controlled regioselectivity nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | 1-H-indole-3-carboxaldehyde | Acrylate | C4-alkenylated indole | Directing group-enabled C4 functionalization rsc.org |

| Pd(OAc)₂ / Pivalic Acid | N-acetylindoles | Aryl iodide | C7-arylated indole | N-acyl directed C7-functionalization organic-chemistry.org |

Organocatalytic and Biocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. nih.govnih.gov While specific organocatalytic reactions of this compound are not extensively documented, the principles of organocatalysis can be applied to its functional groups. For instance, proline and its derivatives are well-known catalysts for asymmetric aldol (B89426) and Mannich reactions. mdpi.com Indoline-3-carboxylic acid derivatives have been successfully employed as organocatalysts in anti-Mannich reactions, demonstrating high diastereo- and enantioselectivity. researchgate.net This suggests that the indoline scaffold can be a platform for developing new organocatalysts. The N-methyl group in this compound would likely modulate the catalytic activity and selectivity if this molecule were used as a catalyst.

From a substrate perspective, the N-methylated indole nucleus can participate in organocatalytic reactions. For example, N-protected indoles can undergo C3 C-H amidation with isocyanates using borane Lewis acids as catalysts. nih.gov

Biocatalysis offers an environmentally benign alternative for chemical synthesis, employing enzymes for highly selective transformations. rsc.org While there is no specific literature on the biocatalytic transformation of this compound, enzymes like carboxylic acid reductases (CARs) are known to convert carboxylic acids to aldehydes, which can then be further transformed. youtube.com For instance, CARs have been used in the biocatalytic conversion of adipic acid to 6-aminocaproic acid. youtube.com Similarly, lipases are widely used for the esterification and amidation of carboxylic acids. nih.gov

Flavin-dependent halogenases are another class of enzymes that could potentially act on the indoline ring, offering regioselective halogenation under mild conditions. mdpi.com Although direct enzymatic reactions on this compound are yet to be reported, the existing knowledge in biocatalysis suggests potential pathways for its derivatization.

Influence of the N-Methyl Group on Regioselectivity and Reaction Kinetics

The presence of a methyl group on the nitrogen atom of the indoline ring has a profound impact on the molecule's reactivity, regioselectivity, and reaction kinetics compared to its N-H counterpart.

Firstly, the N-methyl group electronically enriches the aromatic system through induction, potentially increasing the rate of electrophilic substitution reactions on the benzene ring. However, it also introduces steric hindrance around the nitrogen atom and the C7 position.

In the context of C-H activation, the N-methyl group can significantly influence the regioselectivity. For N-H indoles, the nitrogen atom itself can act as a coordinating site for the metal catalyst, or it can be deprotonated to form an indolide anion, which can alter the electronic properties and reactivity of the ring system. The N-methyl group blocks these pathways, forcing the catalyst to interact with other parts of the molecule.

Studies on the oxidative Heck reaction of N-methylindole have shown that the regioselectivity between C2 and C3 alkenylation can be controlled by the choice of ligand. nih.gov This highlights that even with the nitrogen atom blocked, subtle electronic and steric factors, influenced by the N-methyl group, play a crucial role in determining the reaction outcome.

Kinetic studies comparing the nucleophilicity of indole and N-methylindole have shown that N-methylindole is a more potent nucleophile in reactions with benzhydryl cations. This enhanced nucleophilicity can be attributed to the electron-donating nature of the methyl group. This increased reactivity could translate to faster reaction rates in various transformations involving this compound compared to indoline-6-carboxylic acid.

Furthermore, the N-methyl group prevents N-alkylation or N-acylation side reactions, which are common with N-H indoles. This can lead to cleaner reactions and higher yields of the desired C-functionalized products. For example, in a one-pot, three-component Fischer indolisation–N-alkylation sequence, the N-alkylation step proceeds cleanly after the indole formation. youtube.com

The following table summarizes the key influences of the N-methyl group:

| Feature | Influence of N-Methyl Group |

| Reactivity | Increases nucleophilicity of the indole ring system. |

| Regioselectivity | Alters the preferred site of C-H activation by blocking N-coordination and influencing electronic distribution. nih.gov |

| Reaction Kinetics | Generally leads to faster reaction rates in electrophilic additions due to increased electron density. |

| Side Reactions | Prevents N-functionalization, leading to cleaner reactions and potentially higher yields of C-functionalized products. |

Computational Chemistry and Theoretical Modeling of 1 Methylindoline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, spectroscopic properties, and reactivity of 1-Methylindoline-6-carboxylic acid.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), the coordinates of the atoms are adjusted to find the minimum energy conformation on the potential energy surface. nih.gov This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, analysis of the electronic structure provides critical insights into the molecule's properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following table is a representative example of the data that would be generated from a DFT geometry optimization. Specific values are dependent on the chosen level of theory and are not available in published literature.)

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O (Carboxyl) | ~1.21 Å |

| Bond Length | C-O (Carboxyl) | ~1.35 Å |

| Bond Length | O-H (Carboxyl) | ~0.97 Å |

| Bond Length | N-CH₃ | ~1.46 Å |

| Bond Angle | O=C-O (Carboxyl) | ~123° |

| Bond Angle | C-O-H (Carboxyl) | ~108° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C-O (Carboxyl) | Defines planarity of carboxyl group with the ring |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. nih.gov This analysis enables the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes include the O-H stretch of the carboxyl group (typically a broad band around 3300-2500 cm⁻¹), the C=O carbonyl stretch (around 1710-1680 cm⁻¹ for aromatic acids), the C-N stretch of the indoline (B122111) ring, and various C-H bending and stretching modes. openstax.orgspectroscopyonline.com

Table 2: Correlation of Predicted Vibrational Frequencies (DFT) with Experimental IR Data for this compound (Note: This table illustrates how theoretical data would be correlated with experimental findings. Specific values require a dedicated computational and experimental study.)

| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) (Illustrative) | Assignment |

|---|---|---|---|

| ν(O-H) | 3300-2500 (Broad) | Correlated Value | Carboxylic acid O-H stretch |

| ν(C-H) | 3100-3000 | Correlated Value | Aromatic C-H stretch |

| ν(C-H) | 3000-2850 | Correlated Value | Aliphatic & N-CH₃ C-H stretch |

| ν(C=O) | 1710-1680 | Correlated Value | Carboxylic acid C=O stretch |

| ν(C=C) | 1600-1450 | Correlated Value | Aromatic C=C stretch |

| ν(C-O) | 1320-1210 | Correlated Value | Carboxylic acid C-O stretch |

| δ(O-H) | ~920 (Broad) | Correlated Value | Out-of-plane O-H bend |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to provide shifts on the familiar delta (δ) scale.

For a molecule like this compound, predicting the chemical shift of the acidic proton of the carboxyl group (¹H, typically >10 ppm) is of particular interest. openstax.org The chemical shift of this proton is highly sensitive to its environment, especially hydrogen bonding. Therefore, calculations can be performed in the gas phase and also using an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents (e.g., DMSO-d₆, CDCl₃) on the chemical shifts. nih.gov Comparing the predicted shifts with experimental data can aid in the definitive assignment of all proton and carbon signals in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is a template for presenting results from NMR prediction studies. Actual values are not available in the literature.)

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| COOH | ¹H | ~12.0 | To be determined |

| Aromatic Protons | ¹H | ~7.0-8.0 | To be determined |

| N-CH₃ | ¹H | ~3.0 | To be determined |

| Aliphatic Protons (Indoline) | ¹H | ~3.0-3.5 | To be determined |

| COOH | ¹³C | ~170 | To be determined |

| Aromatic Carbons | ¹³C | ~110-150 | To be determined |

| N-CH₃ | ¹³C | ~35 | To be determined |

Quantum Chemical Descriptors and Reactivity Predictions

Based on the electronic structure derived from DFT, various quantum chemical descriptors can be calculated to predict the global and local reactivity of this compound. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity.

Local reactivity is often analyzed using Fukui functions, which identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov By analyzing the Fukui functions (f+, f-, and f0), one can pinpoint specific atoms that are most likely to engage in chemical reactions. For instance, the analysis would likely identify the carbonyl oxygen as a primary site for electrophilic attack (protonation) and the aromatic ring carbons as potential sites for electrophilic substitution, with the exact positions guided by the electron-donating nature of the indoline nitrogen. The electrostatic potential map also serves as a visual guide to local reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, where the forces between atoms are described by a molecular force field.

For this compound, MD simulations would be particularly useful for exploring the conformational space of the five-membered indoline ring, which can adopt various puckered conformations (envelope or twist forms). Additionally, simulations can model the rotational freedom of the carboxylic acid group relative to the aromatic ring and the dynamics of the N-methyl group. By running simulations in a solvent box, one can also study the explicit interactions between the solute and surrounding solvent molecules, providing a more detailed picture of solvation than implicit models.

Analysis of Non-Covalent Interactions (NCIs) within Molecular Aggregates and Crystal Structures

Non-covalent interactions (NCIs) are critical in determining how molecules of this compound interact with each other in the solid state or in solution. nih.gov The carboxylic acid group is a potent donor and acceptor of hydrogen bonds, making it highly likely that the molecule forms hydrogen-bonded dimers in its crystal structure, where the carboxyl groups of two molecules interact in a head-to-tail fashion. cedia.edu.ec

Computational methods can be used to analyze and visualize these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to find bond critical points (BCPs) between atoms, providing quantitative evidence for the existence and strength of hydrogen bonds and other weak interactions. mdpi.com Another popular technique is the Non-Covalent Interaction (NCI) plot, which provides a 3D visualization of interaction regions, color-coded to distinguish between strong attractive forces (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. nih.gov These analyses are essential for understanding the supramolecular chemistry and crystal packing of the compound. cedia.edu.ec

Tautomeric Equilibria and Energetic Stability Assessment (relevant for indole (B1671886) carboxylic acids and analogous systems)

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications for the chemical reactivity, biological activity, and spectroscopic properties of molecules. In the context of indole carboxylic acids and related heterocyclic systems, computational chemistry and theoretical modeling have emerged as powerful tools for elucidating the intricacies of tautomeric equilibria. These methods allow for the assessment of the energetic stability of different tautomeric forms, providing insights that are often difficult to obtain through experimental means alone.

For this compound, potential tautomers can be envisioned, particularly involving the carboxylic acid group and the indoline ring system. While the saturated nature of the indoline ring in this compound limits the extensive tautomerism seen in indole, the carboxyl group itself can exist in equilibrium between its neutral form and a zwitterionic form, especially in polar solvents. More complex tautomeric equilibria are prominent in related indole structures, such as indole-3-pyruvic acid, which exhibits a keto-enol tautomerism that is crucial for its biological function. nih.gov The ratio of these tautomers can be influenced by factors such as the solvent, temperature, and the presence of substituents on the indole ring. nih.govnih.gov

Detailed Research Findings

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the most stable tautomer of a molecule by calculating the Gibbs free energy of each form. mdpi.com The tautomer with the lowest Gibbs free energy is considered the most stable and, therefore, the most abundant at equilibrium. These calculations can be performed for molecules in the gas phase or in various solvents by using continuum solvation models, which simulate the effect of the solvent environment on the relative stability of the tautomers. jocpr.com

The following table, adapted from a DFT study on a different heterocyclic system, illustrates the type of data generated in such computational analyses and demonstrates how the relative stability of tautomers can be quantified. It is important to note that this data is for an analogous system and serves to exemplify the methodology and the nature of the findings in computational studies of tautomerism.

Table 1: Illustrative Example of Calculated Relative Energies of Tautomers in Different Media (Adapted from a study on an analogous heterocyclic system)

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in THF (kcal/mol) | Relative Energy in Ethanol (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|---|---|

| Tautomer A | 0.00 | 0.00 | 0.00 | 0.00 |

| Tautomer B | 5.82 | 4.95 | 4.71 | 4.50 |

| Tautomer C | 12.45 | 10.88 | 10.45 | 10.11 |

This table is for illustrative purposes and does not represent data for this compound.

The data in the table demonstrates that the relative energies of the tautomers, and thus their stability, can be significantly influenced by the solvent environment. jocpr.com Generally, more polar solvents will preferentially stabilize more polar tautomers.

For indole derivatives, the position of the carboxylic acid group and the nature of other substituents on the indole ring play a crucial role in determining the tautomeric landscape. For example, in indole-3-pyruvic acid, the enol tautomer is found to be quite stable in mammalian tissues. nih.gov The stability of a particular tautomer can have profound biological consequences, as different tautomers may exhibit distinct binding affinities for enzymes and receptors.

Derivatization Strategies and Synthetic Applications in Complex Molecular Architectures Based on 1 Methylindoline 6 Carboxylic Acid

Modification of the Carboxylic Acid Group for Conjugation and Tagging

The carboxylic acid group at the 6-position of the indoline (B122111) ring is a prime site for chemical modification, enabling the conjugation of 1-Methylindoline-6-carboxylic acid to other molecules or the attachment of reporter tags. These modifications typically convert the carboxylic acid into a more reactive intermediate or directly into a stable amide or ester linkage.

Common strategies involve the use of coupling agents to facilitate the formation of amide bonds with primary or secondary amines, or ester bonds with alcohols. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently employed, often in conjunction with additives like N-hydroxysulfosuccinimide to enhance coupling efficiency and minimize side reactions. thermofisher.com This method is widely used for conjugating carboxylic acids to biomolecules like proteins or to functionalized linkers. thermofisher.com

For tagging and analytical purposes, the carboxylic acid can be derivatized with reagents that introduce a fluorescent or mass-spectrometrically active tag. Reagents such as 2-picolylamine (PA) and 2-hydrazinopyridine (B147025) (HP) react with carboxylic acids to form derivatives that show significantly enhanced response in electrospray ionization mass spectrometry (ESI-MS), enabling sensitive detection in complex biological samples. nih.gov This approach is valuable in metabolomics and pharmacokinetic studies where trace amounts of analytes need to be quantified. nih.govnih.gov

The following table summarizes common derivatization reactions for the carboxylic acid group.

Table 1: Derivatization Reagents for the Carboxylic Acid Group| Reagent/Method | Functional Group Formed | Purpose | Key Features |

|---|---|---|---|

| EDAC / Amine | Amide | Conjugation | High efficiency, can be performed in aqueous solutions. thermofisher.com |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Intermediate for Amides/Esters | Highly reactive intermediate, typically used in organic solvents. chemicalbook.com |

| 2-Picolylamine (PA) / Coupling Agents | Amide | MS Tagging | Increases ESI-MS detection response by 9-158 fold. nih.gov |

| Hydrazines / Coupling Agents | Acyl Hydrazide | Conjugation/Tagging | Forms stable linkages; can be used for bioconjugation. thermofisher.comnih.gov |

| (Trimethylsilyl)diazomethane | Methyl Ester | Derivatization for GC | Simultaneously derivatizes hydroxyl and carboxylic acid groups. chromforum.org |

Functionalization of the Indoline Ring System for Novel Scaffolds

Beyond the carboxylic acid, the indoline ring system itself offers multiple sites for functionalization to create novel and diverse molecular scaffolds. The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution reactions, and modern C-H functionalization techniques provide powerful tools for regioselective modification. nih.gov

The carboxylic acid group can act as a directing group in palladium-catalyzed C-H activation reactions, typically directing functionalization to the ortho-position (C-7). nih.gov This allows for the precise introduction of aryl or other groups, expanding the molecular complexity. Similarly, nitration of the indoline ring system, for instance using nitric acid in a sulfuric acid medium, has been shown to selectively introduce a nitro group onto the aromatic ring, primarily at the position para to the N-acetyl group in 1-acetylindoline. By analogy, functionalization of this compound would be influenced by the directing effects of both the N-methyl and the carboxylic acid groups.

Metalation of the indoline ring, for example at the C-7 position using reagents like n-butyllithium, creates a nucleophilic site that can react with various electrophiles to introduce a wide range of substituents. acs.org These strategies are fundamental for building upon the core indoline structure to access new chemical space.

The table below outlines potential functionalization reactions on the indoline ring.

Table 2: Functionalization of the Indoline Ring| Reaction Type | Reagents | Position(s) Targeted | Purpose |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Aryl Halide | C-7 (ortho to COOH) | Introduction of aryl groups to build complex scaffolds. nih.govacs.org |

| Nitration | HNO₃ / H₂SO₄ | C-5 or C-7 | Introduction of a nitro group for further modification (e.g., reduction to an amine). |

| Metalation-Alkylation | n-Butyllithium, then Alkyl Halide | C-7 | Formation of a new C-C bond at the aromatic ring. acs.org |

N-Substitution Reactions to Explore Structure-Reactivity Relationships

The substituent at the nitrogen atom of the indoline ring plays a crucial role in modulating the molecule's electronic properties, conformation, and reactivity. In this compound, this position is occupied by a methyl group. Synthesizing analogues with different N-substituents is a key strategy for exploring structure-activity and structure-reactivity relationships.

While the starting compound is already N-substituted, related synthetic methods demonstrate how a variety of groups can be introduced. A common approach involves the N-alkylation or N-arylation of a precursor like indoline-6-carboxylic acid using an appropriate alkyl or aryl halide in the presence of a base. nih.gov For example, reacting 6-bromoindole (B116670) with sodium hydride followed by an electrophile like methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate results in N-substitution. nih.gov

Studies on related heterocyclic systems have shown that varying the steric bulk of the N-substituent can have a profound impact on the stereochemical outcome of subsequent reactions. researchgate.net For instance, in the synthesis of 3-methyleneisoindolin-1-ones, substrates with a small N-substituent (or N-H) yield the Z-isomer exclusively, whereas increasing the size of the N-substituent leads to the formation of the E-isomer as the major product. researchgate.net This highlights the importance of the N-substituent in controlling molecular geometry and reactivity, a principle directly applicable to the design of novel derivatives of this compound.

The following table details strategies for synthesizing N-substituted analogues to study these relationships.

Table 3: Strategies for N-Substitution Analogues| Strategy | Precursor | Reagents | Purpose |

|---|---|---|---|

| N-Alkylation | Indoline-6-carboxylic acid | Alkyl Halide, Base (e.g., NaH) | Synthesis of analogues with varied N-alkyl groups to probe steric and electronic effects. nih.gov |

| N-Arylation | Indoline-6-carboxylic acid | Aryl Halide, Pd Catalyst | Synthesis of N-aryl analogues for SAR studies. |

| Reductive Amination | Indoline-6-carboxylic acid | Aldehyde/Ketone, Reducing Agent | Introduction of diverse N-substituents. |

Stereoselective Derivatization and Chiral Synthesis of Analogues

Introducing chirality into the this compound scaffold is essential for applications where specific stereoisomers are required, particularly in medicinal chemistry. The aliphatic portion of the indoline ring contains two potentially stereogenic centers at C-2 and C-3.

One major strategy for obtaining chiral analogues is the stereoselective synthesis starting from achiral precursors. This can be achieved through asymmetric hydrogenation of the corresponding indole (B1671886), 1-methyl-1H-indole-6-carboxylic acid, using a chiral catalyst to produce a specific enantiomer of the indoline.

Alternatively, chiral derivatization can be employed. This involves reacting a racemic mixture of a this compound analogue with a chiral derivatizing agent to form diastereomers, which can then be separated using standard chromatographic techniques like HPLC. researchgate.net Following separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

A more direct approach is to build the chiral indoline ring system from a chiral starting material. For example, stereoselective synthetic routes have been developed for other cyclic amino acids, such as 1,2-diazetidine-3-carboxylic acid, starting from homochiral precursors like glycidol. nih.gov A similar conceptually designed synthesis could provide access to enantiomerically pure versions of substituted indoline carboxylic acids.

The table below summarizes these approaches to chiral synthesis.

Table 4: Approaches to Stereoselective Synthesis and Derivatization| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | Stereoselective reduction of the corresponding indole precursor using a chiral metal catalyst. | Direct synthesis of an enantiomerically enriched indoline product. |

| Chiral Derivatization | Reaction of a racemic mixture with a chiral reagent to form separable diastereomers. | Resolution of racemic mixtures of analogues. researchgate.net |

| Chiral Pool Synthesis | Synthesis beginning from a readily available, enantiomerically pure starting material. | Construction of a specific enantiomer of the target molecule. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |

| N-hydroxysulfosuccinimide |

| 2-picolylamine (PA) |

| 2-hydrazinopyridine (HP) |

| Thionyl Chloride |

| (Trimethylsilyl)diazomethane |

| 1-acetylindoline |

| n-butyllithium |

| Indoline-6-carboxylic acid |

| 6-bromoindole |

| Sodium hydride |

| Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate |

| 3-methyleneisoindolin-1-ones |

| 1-methyl-1H-indole-6-carboxylic acid |

| 1,2-diazetidine-3-carboxylic acid |

Advanced Research Applications of 1 Methylindoline 6 Carboxylic Acid and Its Bioactive Analogues

Medicinal Chemistry and Drug Discovery Research Utilizing Indoline (B122111) Carboxylic Acid Scaffolds

The indoline carboxylic acid framework, particularly 1-methylindoline-6-carboxylic acid, represents a valuable scaffold in the field of medicinal chemistry and drug discovery. Its unique structural and chemical properties make it an attractive starting point for the synthesis of a diverse array of bioactive molecules.

Role as a Key Intermediate and Building Block in Pharmaceutical Development

This compound and its parent compound, indoline-6-carboxylic acid, serve as crucial intermediates and building blocks in the synthesis of complex pharmaceutical agents. chemimpex.comzlchemi.com The indoline nucleus, a saturated bicyclic aromatic amine, provides a three-dimensional structure that can be strategically modified to interact with various biological targets. The carboxylic acid group at the 6-position offers a versatile handle for chemical transformations, allowing for the introduction of different functional groups and the construction of more elaborate molecular architectures. zlchemi.com

The utility of such intermediates is widespread, covering the development of drugs for a range of diseases. chemimpex.com For instance, indole (B1671886) carboxylic acids are instrumental in creating compounds aimed at treating neurological disorders. chemimpex.com The ability to functionalize the indoline core at multiple positions, including the nitrogen atom and various points on the aromatic ring, allows chemists to fine-tune the physicochemical properties of the resulting molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical aspect of pharmaceutical development.

The following table highlights key characteristics of this compound as a building block in pharmaceutical synthesis:

Table 1: Properties of this compound for Pharmaceutical Synthesis| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C10H9NO2 | sigmaaldrich.com |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.com |

| Core Structure | 1-Methylindoline | bldpharm.com |

| Key Functional Group | Carboxylic Acid at position 6 | bldpharm.com |

| Synthetic Versatility | The carboxylic acid allows for amide bond formation, esterification, and other coupling reactions. The indoline nitrogen and aromatic ring can also be modified. | zlchemi.com |

Exploration in the Synthesis of Biologically Active Indole and Indoline Derivatives for Various Therapeutic Areas

The indoline carboxylic acid scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to its exploration in the synthesis of a wide range of biologically active indole and indoline derivatives for numerous therapeutic areas. rsc.orgchim.it Synthetic strategies such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed to create diverse indole derivatives, which can then be further modified. chim.itnih.gov

Research has demonstrated the successful synthesis of various bioactive compounds, including those with potential applications as:

Antiviral agents: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors. mdpi.com

Antidepressants: The synthesis of vilazodone, an antidepressant, involves indole-5-carboxylic acid intermediates. nih.gov

Anticancer agents: A multitude of indole and indoline derivatives have shown promise in oncology. nih.govmdpi.com

Analgesics and anti-inflammatory compounds: The inherent bioactivity of the indole nucleus lends itself to the development of pain and inflammation modulators. rsc.org

The synthesis of these derivatives often involves multi-step reaction sequences where the indoline carboxylic acid serves as a foundational element. nih.gov

Antiproliferative and Anticancer Agent Research Based on Indole/Indoline Carboxylic Acid Derivatives

A significant area of research focuses on the development of antiproliferative and anticancer agents derived from indole and indoline carboxylic acids. nih.govresearchgate.netmdpi.com These compounds have been shown to exert their effects through various mechanisms of action, highlighting the broad potential of this chemical class in oncology. mdpi.commdpi.com

Key mechanisms of action for indole-based anticancer agents include:

Tubulin Polymerization Inhibition: Certain indole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Kinase Inhibition: Indole scaffolds are effective in targeting multiple kinases such as PIM, CDK, and TK, which are crucial for cancer cell proliferation and survival. researchgate.net

Enzyme Inhibition: Derivatives of indole-2-carboxylic acid have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenance (TDO), enzymes implicated in tumor immune escape. nih.gov

Targeting Specific Proteins: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potent inhibitory activity against several human liver cancer cell lines. mdpi.comnih.gov

The following table summarizes selected examples of indole carboxylic acid derivatives and their reported anticancer activity:

Table 2: Examples of Anticancer Indole Carboxylic Acid Derivatives| Derivative Class | Target/Mechanism | Reported Activity | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | IDO1/TDO dual inhibitors | Inhibition of enzymes involved in tumor immune tolerance. | nih.gov |

| Indole-2-carboxylic acid conjugates of podophyllotoxin | Tubulin polymerization inhibitors | Potent antiproliferative activity against chronic myeloid leukemia cells. | researchgate.net |

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein inhibitors | Potent inhibitory activity against human liver cancer cell lines, including chemotherapy-resistant cells. | mdpi.comnih.gov |

| Indole-based oxalamide and aminoacetamide derivatives | General cytotoxicity | Varied antiproliferative activities against human cervical cancer cells. | nih.gov |

Molecular Docking and Ligand-Receptor Binding Studies for Target Identification

Molecular docking is a computational technique that plays a pivotal role in modern drug discovery, including for indole and indoline carboxylic acid derivatives. nih.govsemanticscholar.org This method predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to understand the binding mode and affinity. semanticscholar.org For derivatives of this compound, molecular docking can help identify potential biological targets and elucidate the structural basis for their activity.

The process typically involves:

Preparation of the ligand and receptor structures: This involves generating 3D models of the indole derivative and its potential protein target.

Docking simulation: A docking algorithm samples different conformations and orientations of the ligand within the receptor's binding site.

Scoring and analysis: The interactions are scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces to predict binding affinity. semanticscholar.org

Molecular docking studies have been instrumental in the development of indole-based inhibitors for various targets, including:

HIV-1 Integrase: Virtual screening based on molecular docking led to the identification of indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors. mdpi.com

14-3-3η Protein: Docking studies revealed that novel 1H-indole-2-carboxylic acid derivatives bind effectively to the 14-3-3η protein through hydrogen bonds with key residues like Lys50, Arg132, and Tyr133. mdpi.com

Metabotropic Glutamate Receptors (mGluR): The affinity of pyridazine-3-carboxamide (B1582110) derivatives for mGluR, a potential target for antiparkinsonian agents, has been evaluated using molecular docking. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. drugdesign.org For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. nih.govdundee.ac.uk

The general approach to SAR involves synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating their biological activity. drugdesign.org For an indoline carboxylic acid derivative, modifications could include:

Altering substituents on the aromatic ring.

Changing the group attached to the carboxylic acid.

Modifying the substituent on the indoline nitrogen.

Key insights from SAR studies on indole and indoline derivatives include:

The nature and position of substituents on the indole ring can significantly impact anticancer activity. nih.gov

For some tricyclic indoline resistance-modifying agents, modification of the indoline and sulfonamide nitrogens abolishes activity, indicating these positions are critical. nih.gov

In certain bis-indole compounds designed as HIV-1 fusion inhibitors, the linkage between the indole rings (e.g., 5-5', 5-6', 6-6') dramatically affects their antiviral potency. nih.gov

The iterative process of synthesis, biological testing, and SAR analysis allows for the rational design of more effective and safer drug candidates. drugdesign.org

Biochemical and Enzymatic Pathway Investigations

While the primary application of this compound in research is as a synthetic intermediate, its structural motifs are found in molecules used to probe biochemical and enzymatic pathways. chemimpex.com Indole-containing compounds are integral to many biological processes, and synthetic derivatives can be used as tools to study these pathways.

For instance, derivatives of indole carboxylic acids that inhibit specific enzymes, such as IDO1/TDO or various kinases, can be used in biochemical assays to:

Elucidate the role of these enzymes in cellular signaling cascades.

Understand the metabolic consequences of enzyme inhibition.

Validate these enzymes as drug targets for various diseases.

The development of potent and selective inhibitors based on the indoline carboxylic acid scaffold allows researchers to dissect complex biological systems with greater precision. While direct studies utilizing this compound in this context are not widely reported, its potential as a precursor for such molecular probes is significant.

Studies on Metabolic Pathways and Enzyme Activity Involving Indole/Indoline Derivatives

This compound and related indole derivatives are utilized in biochemical research to investigate complex metabolic pathways and enzyme functions. chemimpex.com Enzymes are biological catalysts, typically proteins, that accelerate chemical reactions within cells by lowering the activation energy required for the reaction to proceed. openstax.org They are fundamental to all metabolic pathways, which are series of interconnected chemical reactions that sustain life. openstax.orgyoutube.com

The study of how compounds like indole derivatives interact with these pathways is crucial for understanding cellular homeostasis. nih.gov These molecules can act as probes to elucidate the function of specific enzymes. For instance, a compound might act as an inhibitor, binding to an enzyme's active site (competitive inhibition) or to an allosteric site (non-competitive inhibition), thereby altering the enzyme's activity. youtube.com By observing the downstream effects of this inhibition, researchers can map out metabolic networks and identify key regulatory points. openstax.org The carboxylic acid group, in particular, can form hydrogen bonds with receptors or enzymes, potentially modulating their activity. researchgate.net While the specific metabolic roles of this compound are a subject of ongoing research, its stable yet reactive structure makes it a valuable tool for scientists working to unravel the complexities of cellular metabolism. chemimpex.com

Research into Neurotransmitter Systems and Related Biological Processes

The indole nucleus is a core structural feature of many neuroactive compounds, including the essential neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov Neurotransmitters are chemical messengers that transmit signals between neurons, playing a critical role in functions ranging from motor control to mood and cognition. nih.gov Dysregulation of neurotransmitter systems is implicated in a variety of neurological and psychiatric disorders, such as depression, schizophrenia, and Parkinson's disease. nih.govnih.gov

Consequently, indole derivatives are of significant interest in pharmaceutical development. This compound serves as an important synthetic intermediate or building block in the creation of novel drugs designed to target neurological disorders. chemimpex.com Its structure allows for chemical modifications to produce molecules that can interact with specific neurotransmitter receptors. A prominent example of a neuroactive drug based on an indole structure is Sumatriptan, which is used to treat migraines by acting as an agonist for serotonin receptors. wikipedia.org The use of compounds like this compound in medicinal chemistry allows researchers to develop new therapeutic agents that can modulate neurotransmitter activity and potentially treat complex neurological conditions. chemimpex.com

Identification and Characterization of Antifungal Metabolites (e.g., 6-methoxy-1H-Indole-2-carboxylic acid)

In the search for new agents to combat fungal infections, which pose a significant threat to human health, researchers have identified potent antifungal properties in indole analogues. nih.gov A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA), a metabolite isolated from the soil bacterium Bacillus toyonensis strain OQ071612. nih.govnih.gov

Initial screening revealed that the bacterial isolate had significant antimycotic action against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov Advanced spectroscopic techniques were used to identify the active compound as MICA. nih.gov Further research focused on optimizing the production of this metabolite and evaluating its efficacy. nih.govnih.gov In one study, a nanosponge hydrogel formulation of MICA was developed to enhance its topical delivery. This formulation showed superior antimycotic activity against C. albicans when compared to the conventional antifungal drug fluconazole. nih.gov In vivo studies also demonstrated that the MICA hydrogel promoted wound healing and reduced inflammation in a manner superior to a control treatment. nih.gov

| Attribute | Finding | Source |

|---|---|---|

| Producing Organism | Bacillus toyonensis isolate OQ071612 | nih.gov |

| Target Pathogens | Candida albicans, Aspergillus niger | nih.gov |

| Optimal pH Stability | 6-7 | nih.gov |

| Optimal Temperature Stability | Up to 50 °C | nih.gov |

| Enhanced Formulation | Nanosponge (NS)-hydrogel (HG) | nih.gov |

| Comparative Efficacy | Exhibited increased antimycotic activity against C. albicans compared to fluconazole. | nih.gov |

Materials Science Applications

The unique electronic and structural properties of indole derivatives also make them valuable in the field of materials science.

Exploration in the Development of Dyes and Pigments

This compound finds applications in the creation of dyes and pigments. chemimpex.com The extended π-electron system of the indole ring is a chromophore, meaning it can absorb and emit light in the visible spectrum, which is the fundamental property of a dye. The specific color and properties of the dye can be tuned by adding various functional groups to the indole core. The carboxylic acid group on this compound can serve as an anchoring point to bind the dye to substrates or to modify its solubility and other physical characteristics, making it a versatile component in the design of new colorants. chemimpex.com

Potential in Organic Semiconductors and Electronic Materials

The same electronic properties that make indole derivatives useful as dyes also give them potential in the development of organic semiconductors. chemimpex.com Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. The ability of indole-based molecules to transport charge (holes or electrons) is key to this functionality. nih.gov Research into compounds like this compound explores how their structure can be optimized to enhance these semiconductor properties for use in next-generation electronic materials. chemimpex.com

Application in Electrochromic Devices and Polymer Systems (e.g., poly(indole-6-carboxylic acid))

A particularly promising application of indole derivatives is in the field of electrochromism. Electrochromic materials can change their color in response to an applied electrical voltage. This property is utilized in smart windows, displays, and energy-storage devices. mdpi.comacs.org

Poly(indole-6-carboxylic acid) (PICA), a polymer synthesized from an indole-6-carboxylic acid monomer, has been extensively studied for its electrochromic properties. mdpi.comacs.orgacs.org PICA films can be electrodeposited onto conductive surfaces like indium tin oxide (ITO) glass. mdpi.com When used as the anodic layer in an electrochromic device (ECD), PICA exhibits distinct color changes. For example, a nanocomposite of PICA with TiO₂ can reversibly switch between yellow, green, and brown states. acs.org Furthermore, copolymers have been created, such as poly(indole-6-carboxylic acid-co-2,2′-bithiophene), which show high optical contrast and good coloration efficiency. mdpi.com Researchers have also constructed asymmetric electrochromic-supercapacitor devices (ESDs) that combine the color-changing properties of PICA with the energy storage capability of a supercapacitor, paving the way for smart energy storage applications. acs.orgacs.org

| Polymer System | Key Performance Metric | Value | Application | Source |

|---|---|---|---|---|

| P(Inc-co-bT) | Optical Contrast (at 890 nm) | 30% | Electrochromic Device | mdpi.com |

| P(Inc-co-bT) | Coloring Efficiency (at 890 nm) | 112 cm²/C | Electrochromic Device | mdpi.com |

| PInc/PEDOT-PSS ECD | Coloration Efficiency (at 650 nm) | 416.7 cm²/C | Electrochromic Device | mdpi.com |

| PICA/TiO₂ Nanocomposite | Specific Capacitance | 23.34 mF/cm² | Electrochromic-Supercapacitor | acs.orgacs.org |

| PICA/TiO₂ Nanocomposite | Coloration Efficiency | 124 cm²/C | Electrochromic-Supercapacitor | acs.orgacs.org |

| PICA/TiO₂//PEDOT ESD | Specific Capacitance | 9.65 mF/cm² | Electrochromic-Supercapacitor Device | acs.orgacs.org |

Analytical Chemistry Method Development and Applications

The unique structure of this compound makes it a valuable tool in the field of analytical chemistry, particularly in the development and validation of methods for identifying and quantifying substances in complex mixtures.

Utilization as a Standard in Chromatography and Mass Spectrometry for Mixture Analysis

In analytical chemistry, reference standards are compounds of known purity and concentration used to calibrate instruments and validate analytical methods. This compound serves as such a standard, particularly in liquid chromatography (LC) and mass spectrometry (MS). Its stable and well-characterized nature allows it to be a reliable benchmark for the analysis of complex mixtures. chemimpex.com

When used as a standard, a known quantity of this compound is injected into the analytical system. In chromatography, the time it takes for the compound to travel through the column (retention time) and the response of the detector are used to create a calibration curve. This calibration is essential for both identifying the compound in an unknown sample by comparing retention times and for quantifying its concentration based on the detector's signal intensity.

In mass spectrometry, the compound's known molecular weight and fragmentation pattern serve as a reference. sigmaaldrich.comscbt.com When analyzing a sample, the mass spectrometer can be programmed to look for the specific mass-to-charge ratio (m/z) of this compound, allowing for highly selective and sensitive detection. The use of reference standards like this is critical for ensuring the accuracy and quality control of analytical results in various fields, including pharmaceutical and chemical product manufacturing. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 202745-73-1 chemimpex.com |

| Molecular Formula | C₁₀H₉NO₂ sigmaaldrich.com |

| Molecular Weight | 175.18 g/mol sigmaaldrich.com |

| Appearance | Light yellow to brown solid chemimpex.com |

| Purity (Typical) | ≥ 95% (HPLC) chemimpex.com |

Strategies for Chemical Derivatization to Enhance Analytical Detection and Separation

While direct analysis is possible, the analytical detection and chromatographic separation of carboxylic acids can often be challenging. nih.gov Problems may include poor peak shape in reversed-phase liquid chromatography, low volatility for gas chromatography, and weak ionization efficiency in mass spectrometry. nih.gov To overcome these limitations, chemical derivatization is a widely employed strategy. This process involves chemically modifying the target analyte—in this case, the carboxylic acid group—to improve its analytical properties. nih.gov

For this compound and its analogues, the carboxylic acid functional group is the primary target for derivatization. Common strategies include:

Esterification: This is a frequent approach where the carboxylic acid is converted into an ester (e.g., a methyl or ethyl ester). This reaction, which can be carried out using reagents like methanol (B129727) in the presence of an acid catalyst, replaces the polar -COOH group with a less polar ester group. nih.govmdpi.com This modification typically increases the compound's volatility, making it more suitable for gas chromatography-mass spectrometry (GC-MS) analysis. It also tends to improve peak shape and retention characteristics in reversed-phase LC.

Amidation: The carboxylic acid can be reacted with an amine to form an amide. This is another effective method to modify the polarity and improve chromatographic behavior. nih.gov

Fluorescent Labeling: For analyses requiring very high sensitivity, a derivatizing agent containing a fluorophore can be used. The agent reacts with the carboxylic acid group, attaching a fluorescent tag to the molecule. This allows for highly sensitive detection using a fluorescence detector, which is often more sensitive than standard UV-Vis detectors.

Research on related indole-6-carboxylic acid structures has shown that the carboxylic acid moiety is readily derivatized to synthesize new molecules, such as hydrazones and oxadiazoles, for various research applications. nih.govuobaghdad.edu.iq These synthetic strategies underscore the chemical reactivity of the carboxylic acid group, which is the same principle exploited for analytical derivatization.

Table 2: Derivatization of Carboxylic Acid Group for Enhanced Analysis

| Functional Group (Before) | Derivatizing Reaction | Functional Group (After) | Analytical Advantage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Improved volatility for GC, better peak shape in LC nih.gov |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONR₂) | Modified polarity, enhanced chromatographic separation nih.gov |

Agricultural Chemistry Research for Agrochemical Formulation Enhancement